molecular formula C19H20BF2NO3 B3165796 2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide CAS No. 903522-11-2

2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Cat. No.: B3165796
CAS No.: 903522-11-2
M. Wt: 359.2 g/mol
InChI Key: FDTYELVFENXMJW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS: 957345-69-6) is a boron-containing benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the dioxaborolan group facilitates participation in transition-metal-catalyzed reactions .

Properties

IUPAC Name

2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF2NO3/c1-18(2)19(3,4)26-20(25-18)12-8-10-13(11-9-12)23-17(24)16-14(21)6-5-7-15(16)22/h5-11H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTYELVFENXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696783
Record name 2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903522-11-2
Record name 2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide typically involves a two-step substitution reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the substitution reactions.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Strong nucleophiles such as organolithium or Grignard reagents.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.

Major Products:

    Aryl Derivatives: Products from coupling reactions with aryl halides.

    Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and chemical synthesis. The difluorophenyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Substituents/Features Primary Use/Application
2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide C₂₀H₂₀BF₂NO₃ 957345-69-6 2,6-difluorobenzamide; boronic ester Cross-coupling reagent candidate
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide C₂₀H₂₂BNO₃ 18288-08-7 Unsubstituted benzamide; boronic ester Synthetic intermediate
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 35367-38-5 2,6-difluorobenzamide; chlorophenyl urea Insecticide (chitin synthesis inhibitor)
N-[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)Phenyl]-2,6-difluorobenzamide C₁₄H₆Cl₂F₆N₂O₂ 99039-56-2 2,6-difluorobenzamide; dichloro-tetrafluoroethoxy group Herbicide intermediate

Key Observations :

  • The target compound distinguishes itself from N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 18288-08-7) by the addition of fluorine atoms at the 2,6-positions of the benzamide ring. This fluorination likely enhances its electron-withdrawing properties and metabolic stability, making it more suitable for bioactive applications .
  • Unlike diflubenzuron , which incorporates a urea linkage and chlorine substitution for pesticidal activity, the target compound’s boronic ester group positions it as a reagent for organic synthesis rather than direct bioactivity .

Reactivity in Cross-Coupling Reactions

The dioxaborolan moiety enables participation in Suzuki-Miyaura reactions, a feature shared with other arylboronates. For example, 4-bromo-N-(2,6-difluorophenyl)benzamide derivatives (e.g., CAS: 424 [M+H]+ in LC-MS) are coupled with boronic acids to form biaryl structures .

Physical and Spectral Properties

  • IR Spectroscopy : Fluorinated benzamides (e.g., diflubenzuron) exhibit strong C=O stretches near 1660–1680 cm⁻¹, while boronic esters show B-O vibrations at ~1350 cm⁻¹. The absence of S-H bands (~2500–2600 cm⁻¹) in thione tautomers (as in ) contrasts with the target’s stable boronic ester .
  • Thermal Stability : Related dioxaborolan derivatives (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine) exhibit melting points of 118–119°C, suggesting similar thermal resilience for the target compound .

Biological Activity

The compound 2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS No. 903522-11-2) is a member of the benzamide family and has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₀BF₂NO₃
Molecular Weight359.17 g/mol
CAS Number903522-11-2
DensityNot specified
Boiling PointNot specified

Structural Features

The structure of the compound includes:

  • Two fluorine atoms positioned at the 2 and 6 positions of the benzene ring.
  • A dioxaborolane moiety which enhances its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties, particularly through the inhibition of key signaling pathways involved in tumor growth. For example, benzamide derivatives have been shown to inhibit various kinases that are crucial for cancer cell proliferation.

  • Mechanism of Action : The compound may act as a kinase inhibitor, potentially targeting receptors such as EGFR (epidermal growth factor receptor) and other tyrosine kinases. This inhibition can disrupt downstream signaling pathways responsible for cell division and survival.
  • In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against cancer cell lines, suggesting a promising therapeutic index for further development .

Antiviral Activity

Another area of interest is the antiviral activity of benzamide derivatives. Research has shown that modifications in the benzamide structure can lead to enhanced antiviral efficacy against viruses such as enterovirus 71 (EV71).

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies emphasize the importance of functional groups in determining biological activity. For instance:

  • The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to biological targets.
  • The dioxaborolane group may play a critical role in stabilizing interactions with target proteins.

Summary of Key Studies

  • Anticancer Studies : Various derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. Many show promising results with low nanomolar IC50 values against specific cancer types.
  • Antiviral Efficacy : While direct data on our specific compound is sparse, related compounds indicate potential antiviral effects that could be explored through further synthesis and testing.
  • Toxicity Assessments : Preliminary toxicity assessments indicate manageable safety profiles for related compounds; however, comprehensive toxicity studies are needed for definitive conclusions regarding our compound.

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Increase yields (typically 60–75%) by adjusting stoichiometry (1.2:1 boronic ester:benzoyl chloride) and reaction time (12–24 hours) .

Q. Table 1: Reaction Conditions and Yields

StepSolventCatalystYield (%)Reference
Boronic ester formationTHFPd(PPh₃)₄70
AmidationDMFEDCI/HOBt65

Basic: How to characterize purity and structural integrity for this compound?

Answer:
Use multi-technique validation:

  • Purity :
    • HPLC : >95% purity (C18 column, 254 nm UV detection) .
    • Elemental analysis : Match calculated vs. observed C, H, N values (deviation <0.4%) .
  • Structural confirmation :
    • NMR : ¹⁹F NMR for fluorines (-110 to -120 ppm); ¹¹B NMR for boronic ester (30–35 ppm) .
    • X-ray crystallography : Resolve boronate ester geometry (e.g., trigonal planar boron) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigate via:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • SAR studies : Compare with analogs (e.g., 2,6-difluoro-N-[3-{triazolo[4,3-b]pyridazin-6-yl}phenyl]benzamide) to isolate boron’s role .
  • Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase assays) .

Advanced: What is the role of the dioxaborolane group in Suzuki-Miyaura coupling applications?

Answer:
The boronic ester serves as a transient protecting group and enhances stability during cross-coupling:

  • Mechanism : Boron coordinates with Pd catalysts, facilitating aryl-aryl bond formation .
  • Optimization : Use pinacol boronic esters for air stability and reactivity in aqueous/organic biphasic systems .

Basic: What are critical handling and storage protocols?

Answer:

  • Storage : 4–8°C under argon to prevent boronate hydrolysis .
  • Solubility : DMSO (50 mg/mL) or THF for stock solutions; avoid prolonged exposure to moisture .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:
Focus on:

  • Fluorine substitution : Test 2,6-difluoro vs. monofluoro analogs for steric/electronic effects on target binding .
  • Boronate modifications : Replace tetramethyl-dioxaborolane with cyclic boronate esters to alter pharmacokinetics .
  • Biological assays : Pair SPR (binding affinity) with cell-based viability assays (e.g., MTT) .

Basic: Which analytical methods quantify this compound in complex matrices?

Answer:

  • LC-MS/MS : Use [M+H]⁺ ion (m/z 324.1) with deuterated internal standards .
  • UV-Vis : Quantify at λmax 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

Advanced: What environmental impact assessment strategies apply to boron-containing compounds?

Answer:

  • Degradation studies : Hydrolyze boronate esters under acidic/neutral conditions; monitor via ¹¹B NMR .
  • Ecotoxicology : Use Daphnia magna or algae models to assess aquatic toxicity (EC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

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